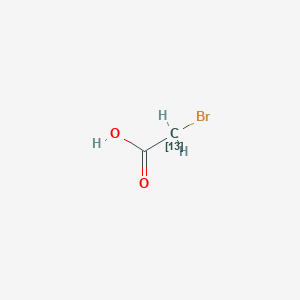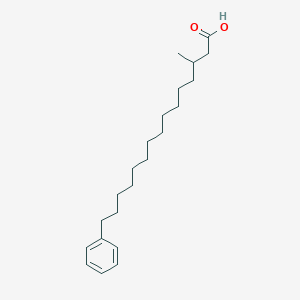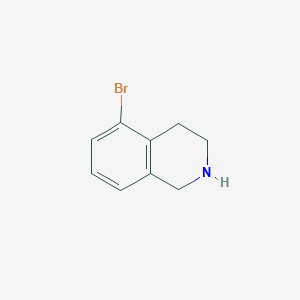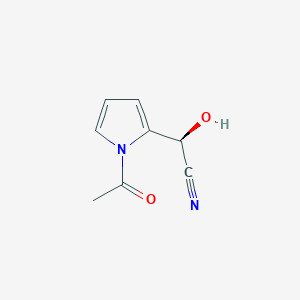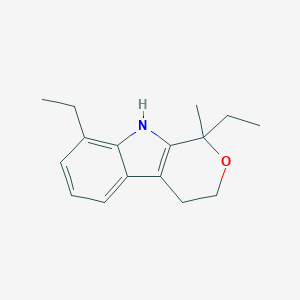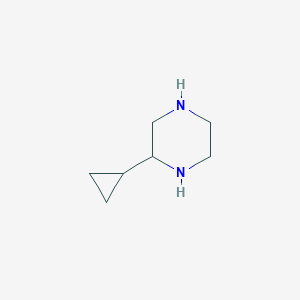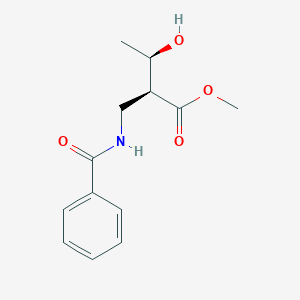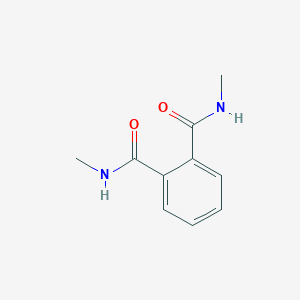
N,N'-Dimethylphthalamid
Übersicht
Beschreibung
N,N'-dimethylphthalamide is a chemical compound that has been studied in various contexts due to its interesting properties and applications in organic chemistry. This document will explore various aspects of N,N'-dimethylphthalamide, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties, based on scientific research.
Synthesis Analysis
The synthesis of N,N'-dimethylphthalamide and related compounds involves various organic chemistry techniques. Although there is no direct study focusing on N,N'-dimethylphthalamide synthesis in the provided research, compounds with similar structures, such as dimethylamino-substituted naphthalenes and phthalazines, have been synthesized through methods that could potentially be applied or adapted for N,N'-dimethylphthalamide. These methods include reactions of dimethylamino groups with aromatic systems under specific conditions (Staab et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds related to N,N'-dimethylphthalamide, such as N,N-dimethylformamide, has been determined through various techniques like gas-phase electron diffraction and X-ray crystallography. These studies provide insights into bond lengths, bond angles, and the overall geometry of the molecule, which can be useful in understanding the structure of N,N'-dimethylphthalamide as well (Schultz & Hargittai, 1993).
Chemical Reactions and Properties
N,N'-dimethylphthalamide likely participates in various chemical reactions typical of amides and dimethylamino-substituted compounds. For example, studies on similar molecules show that they can act as electrophiles or nucleophiles in different chemical environments, participate in cycloaddition reactions, and serve as intermediates in the synthesis of more complex organic molecules (Jiang et al., 2007).
Physical Properties Analysis
The physical properties of N,N'-dimethylphthalamide, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. For example, research on the structure of liquid N,N-dimethylformamide provides insights into intermolecular interactions and molecular arrangement that may also apply to N,N'-dimethylphthalamide (Ohtaki et al., 1983).
Chemical Properties Analysis
Chemical properties of N,N'-dimethylphthalamide, such as reactivity, stability, and acidity, can be studied through its functional groups and comparison with related compounds. For instance, the analysis of dimethylamino-substituted naphthalenes can provide insights into the electron-donating effects of the dimethylamino groups and their influence on the chemical behavior of the compound (Bradbury et al., 1997).
Wissenschaftliche Forschungsanwendungen
Wissenschaftliche Forschungsanwendungen
Insektizid: DMPA wurde auf seine insektiziden Eigenschaften untersucht. Studien haben gezeigt, dass es gegen verschiedene Insekten wirksam ist, darunter Mücken, Fliegen und Kakerlaken.
Lösmittelextraktion und Katalyse: DMPA ist eine vielseitige chemische Verbindung, die in der wissenschaftlichen Forschung weit verbreitet ist. Seine Anwendungen reichen von der Lösungsmittelextraktion bis zur Katalyse, was es zu einem unschätzbaren Werkzeug für die Untersuchung verschiedener Prozesse in der Chemie und Materialwissenschaft macht.
Hydrogel-Bildung: N,N-Dimethylacrylamid bildet ein Hydrogel, wenn es mit Vernetzungmitteln polymerisiert wird . Darüber hinaus hat Poly(N,N-Dimethylacrylamid) viel Aufmerksamkeit erhalten, da es aufgrund seiner einzigartigen Eigenschaften und seiner hohen Wasserlöslichkeit häufig als hydrophile Seite von Copolymeren verwendet wird .
Wirkmechanismus
Target of Action
Phthalates, a related class of compounds, have been found to interact with various neural structures and endocrine systems . They can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .
Mode of Action
Phthalates are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions . They can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .
Biochemical Pathways
Phthalates are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Result of Action
Phthalates have been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Action Environment
It’s worth noting that phthalates, a related class of compounds, have been found in various environmental sources, suggesting that environmental exposure could potentially influence their action .
Eigenschaften
IUPAC Name |
1-N,2-N-dimethylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJRKNFPHGSOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412292 | |
| Record name | N,N'-dimethylphthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19532-98-0 | |
| Record name | N,N'-dimethylphthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
